![molecular formula C15H11Cl3O B3023805 3-(3-Chlorophenyl)-2',5'-dichloropropiophenone CAS No. 898787-37-6](/img/structure/B3023805.png)
3-(3-Chlorophenyl)-2',5'-dichloropropiophenone
Overview
Description
Synthesis Analysis
The synthesis of chlorinated organic compounds is exemplified in the second paper, where 3,3,3-Trichloropropyl-1-triphenylphosphonium chloride is prepared from simpler starting materials. This reagent is then used to generate trichloromethylated (Z)-olefins, which are key intermediates for further chemical transformations . Although the target compound is not synthesized in the discussed literature, the methodologies described could potentially be adapted for the synthesis of 3-(3-Chlorophenyl)-2',5'-dichloropropiophenone.
Molecular Structure Analysis
The molecular structure of chlorinated compounds is crucial for understanding their reactivity and physical properties. The first paper discusses the use of 31P NMR for analyzing hydroxyl groups in lignins, which, while not directly related to the target compound, highlights the importance of spectroscopic techniques in analyzing molecular structures . These techniques could be applied to determine the structure of 3-(3-Chlorophenyl)-2',5'-dichloropropiophenone.
Chemical Reactions Analysis
Chemical reactions involving chlorinated compounds are diverse. The second paper describes the use of a trichloropropyl reagent to react with aldehydes, forming trichloromethylated olefins . This demonstrates the reactivity of chlorinated reagents with carbonyl compounds, which could be relevant when considering the reactions of 3-(3-Chlorophenyl)-2',5'-dichloropropiophenone with various nucleophiles or electrophiles.
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorinated organic compounds are influenced by their molecular structure. While the papers provided do not directly discuss the properties of 3-(3-Chlorophenyl)-2',5'-dichloropropiophenone, they do provide insights into the behavior of similar compounds. For example, the third paper discusses the antimicrobial properties of thiophenones, which, like the target compound, contain halogen substituents that could affect their biological activity . This suggests that 3-(3-Chlorophenyl)-2',5'-dichloropropiophenone may also exhibit interesting biological properties.
Future Directions
Mechanism of Action
Target of Action
The primary target of 3-(3-Chlorophenyl)-2’,5’-dichloropropiophenone is the mitochondrial oxidative phosphorylation system . This compound acts as a chemical inhibitor of oxidative phosphorylation .
Mode of Action
3-(3-Chlorophenyl)-2’,5’-dichloropropiophenone interacts with its target by acting as a protonophore . It alters the permeability of the mitochondrial inner membrane to protons, causing the dissipation of the proton gradient across the inner mitochondrial membrane . This action reduces the ability of ATP synthase to function optimally .
Biochemical Pathways
The compound affects the electron transport chain , a crucial biochemical pathway involved in cellular respiration . By uncoupling the proton gradient, it disrupts the normal activity of electron carriers in the electron transport chain . This disruption leads to a decrease in ATP production, affecting energy-dependent cellular processes .
Pharmacokinetics
Similar compounds are known to be absorbed, distributed, metabolized, and excreted by the body . The compound’s ADME properties and their impact on bioavailability would need further investigation.
Result of Action
The action of 3-(3-Chlorophenyl)-2’,5’-dichloropropiophenone leads to the gradual destruction of living cells and death of the organism . It induces aneugenic effects, leading to chromosomal instability . . elegans models, suggesting a degree of hormesis .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-(3-Chlorophenyl)-2’,5’-dichloropropiophenone. For instance, the compound is fatal if inhaled, causes severe skin burns and eye damage, and is very toxic to aquatic life . These factors should be considered when handling and disposing of this compound.
properties
IUPAC Name |
3-(3-chlorophenyl)-1-(2,5-dichlorophenyl)propan-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl3O/c16-11-3-1-2-10(8-11)4-7-15(19)13-9-12(17)5-6-14(13)18/h1-3,5-6,8-9H,4,7H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAADYLKJVNSQOO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CCC(=O)C2=C(C=CC(=C2)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70644450 | |
Record name | 3-(3-Chlorophenyl)-1-(2,5-dichlorophenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70644450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Chlorophenyl)-2',5'-dichloropropiophenone | |
CAS RN |
898787-37-6 | |
Record name | 3-(3-Chlorophenyl)-1-(2,5-dichlorophenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70644450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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